

Discovery and history of WAY-100635 development

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	WAY-100635 maleate	
Cat. No.:	B15614879	Get Quote

An In-depth Technical Guide to the Discovery and Development of WAY-100635

Introduction

WAY-100635 (N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide) is a research chemical that has played a pivotal role in the study of the serotonergic system.[1][2] Initially developed and characterized as a potent, selective, and silent antagonist of the serotonin 1A (5-HT1A) receptor, it became an invaluable tool for elucidating the receptor's function and distribution.[1][2] Its amenability to radiolabeling, particularly with carbon-11, established [11C]WAY-100635 as the gold standard for in vivo imaging of 5-HT1A receptors using Positron Emission Tomography (PET).[3][4][5][6][7]

However, the history of WAY-100635 is also a compelling case study in the evolving understanding of drug selectivity. Subsequent research revealed its potent agonist activity at the dopamine D4 receptor, challenging the initial perception of its "selective" nature and prompting a re-evaluation of conclusions from earlier studies.[8][9][10] This guide provides a comprehensive technical overview of the discovery, development, and multifaceted pharmacological profile of WAY-100635, intended for researchers and professionals in drug development.

Discovery and History

WAY-100635, an achiral phenylpiperazine derivative, was synthesized and developed by scientists at Wyeth-Ayerst Research (hence the "WAY" prefix). The primary goal was to create



a highly selective antagonist for the 5-HT1A receptor to overcome the limitations of previous tools, which were often partial agonists or lacked selectivity.[1] The comprehensive pharmacological profiling, published in the mid-1990s, established WAY-100635 as the first truly silent antagonist—a compound that binds to the receptor without eliciting any intrinsic response, potently blocking the effects of agonists.[1][2][11] This unique property, combined with high affinity and selectivity, made it a superior research tool for isolating the functions of the 5-HT1A receptor system.

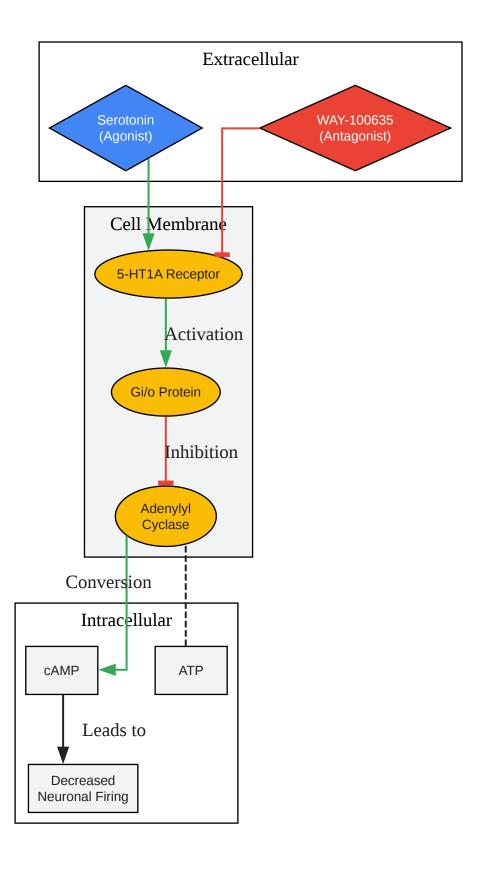
Pharmacological Profile

The pharmacological characterization of WAY-100635 has evolved significantly since its introduction. Initially lauded for its singular action at the 5-HT1A receptor, it is now recognized as a compound with at least two distinct, high-affinity targets in the central nervous system.

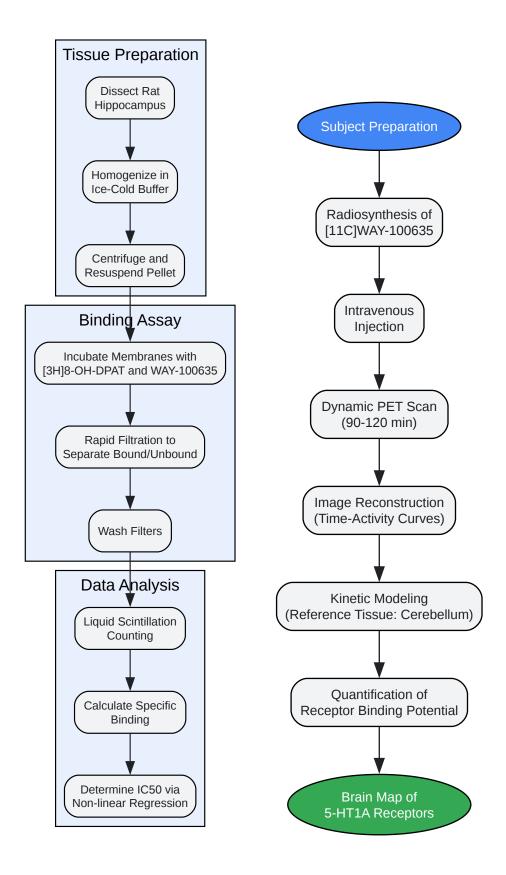
Activity at the 5-HT1A Receptor

At its primary target, WAY-100635 acts as a potent and silent antagonist.[1] The 5-HT1A receptor is a G-protein-coupled receptor (GPCR) that, upon activation by an agonist like serotonin or 8-OH-DPAT, inhibits adenylyl cyclase, thereby reducing intracellular levels of cyclic AMP (cAMP). WAY-100635 binds to this receptor with high affinity but does not trigger this conformational change, leading to a blockade of the signaling cascade.[2] This antagonist action is observed at both presynaptic somatodendritic autoreceptors, located on serotonin neurons in the dorsal raphe nucleus, and postsynaptic receptors found in regions like the hippocampus and cortex.[1][11][12]









Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635
 PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [11C]WAY 100635: a radioligand for imaging 5-HT1A receptors with positron emission tomography PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imaging the 5-HT(1A) receptors with PET: WAY-100635 and analogues PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. First delineation of 5-HT1A receptors in human brain with PET and [11C]WAY-100635 -PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Carbonyl-11C]N-(2-(1-(4-(2-Methoxyphenyl)-piperazinyl)ethyl)-N-pyridinyl)cyclohexanecarboxamide Molecular Imaging and Contrast Agent Database (MICAD) NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural Insights into 5-HT1A/D4 Selectivity of WAY-100635 Analogues: Molecular Modeling, Synthesis, and in Vitro Binding PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WAY-100635 is a potent dopamine D4 receptor agonist PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WAY-100635 Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135 PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Discovery and history of WAY-100635 development].
 BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15614879#discovery-and-history-of-way-100635-development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com